4'-O-Demethyl-pantoprazole sulfide
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Overview
Description
4’-O-Demethyl pantoprazole sulfide is a chemical compound with the molecular formula C15H13F2N3O3S and a molecular weight of 353.34 g/mol . It is an impurity of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease and Zollinger-Ellison syndrome . The compound is characterized by its off-white to pale brown solid form and is slightly soluble in methanol and sparingly soluble in DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Demethyl pantoprazole sulfide involves the demethylation of pantoprazole. The primary synthetic route includes the use of reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further processed to yield the final product.
Industrial Production Methods
Industrial production of 4’-O-Demethyl pantoprazole sulfide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-O-Demethyl pantoprazole sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pantoprazole.
Substitution: Various substitution reactions can occur, particularly at the methoxy and thioether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
4’-O-Demethyl pantoprazole sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-O-Demethyl pantoprazole sulfide involves its interaction with the proton pump (H+/K±ATPase) in the gastric parietal cells . By binding to the sulfhydryl groups of cysteines on the enzyme, it inhibits the final step of gastric acid production . This inhibition reduces the secretion of gastric acid, providing relief from acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: The parent compound, used as a proton pump inhibitor.
Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.
Omeprazole: A widely used proton pump inhibitor with a similar structure.
Uniqueness
4’-O-Demethyl pantoprazole sulfide is unique due to its specific structural modifications, which result from the demethylation of pantoprazole . This structural difference influences its chemical properties and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQTAPXYCRJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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